3-((4-(Trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole hydrochloride
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Overview
Description
3-((4-(Trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole hydrochloride is a chemical compound characterized by its trifluoromethyl group and oxadiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-(Trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent introduction of the trifluoromethyl group. Common synthetic routes include:
Piperidine Derivation: Piperidine is often synthesized through the hydrogenation of pyridine or via the reduction of pyridine derivatives.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Oxadiazole Formation: The oxadiazole ring is typically formed through cyclization reactions involving hydrazine and carboxylic acids or their derivatives.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This often requires the use of specialized reactors and controlled reaction conditions to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-((4-(Trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.
Substitution: Amines, alcohols, and polar aprotic solvents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, often resulting in the removal of functional groups.
Substitution Products: Substituted derivatives with different functional groups attached to the piperidine or oxadiazole ring.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the compound, making it valuable in various chemical reactions.
Biology: In biological research, 3-((4-(Trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole hydrochloride is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 3-((4-(Trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole hydrochloride exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(Piperidin-1-yl)-2-(trifluoromethyl)aniline: This compound shares the trifluoromethyl group and piperidine ring but differs in the presence of the aniline group.
1,2,4-Oxadiazole derivatives: Other oxadiazole derivatives with different substituents on the ring structure.
Uniqueness: 3-((4-(Trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole hydrochloride stands out due to its combination of the trifluoromethyl group and oxadiazole ring, which provides unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-[[4-(trifluoromethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O.ClH/c10-9(11,12)7-1-3-15(4-2-7)5-8-13-6-16-14-8;/h6-7H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLIJKXODNMJLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CC2=NOC=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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